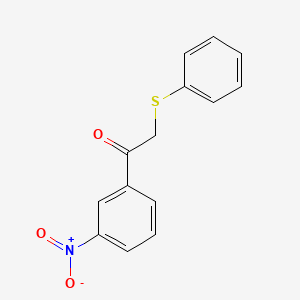
1-(4-methoxyphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
1-(4-methoxyphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide, also known as MTDP, is a compound that has been extensively studied for its potential applications in scientific research. MTDP is a member of the thiadiazole family of compounds, which have been shown to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The thiadiazole moiety present in the compound is known for its antiviral properties. Research has indicated that similar sulfonamide derivatives exhibit activity against tobacco mosaic virus (TMV), suggesting potential use in agricultural virology to protect crops from viral pathogens .
Antifungal and Antibacterial Properties
Compounds with a 1,3,4-thiadiazole structure have been reported to possess significant antifungal and antibacterial activities. This makes them valuable in the development of new antimicrobial agents that could be used to treat various fungal and bacterial infections .
Anticonvulsant Effects
The 1,3,4-thiadiazole derivatives are also associated with anticonvulsant effects. This application could be crucial in the pharmaceutical industry for the development of new medications to treat epilepsy and other seizure disorders .
Antitumor Activity
There is evidence that certain 1,3,4-thiadiazole derivatives can inhibit the growth of tumor cells. This suggests that the compound may have applications in cancer research, particularly in the synthesis of chemotherapeutic agents .
Herbicidal Properties
The structural analogs of the compound have shown herbicidal properties, indicating its potential use in the development of new herbicides for agricultural purposes. This could help in controlling weed growth and improving crop yields .
Development of New Ligands for Catalysis
The compound’s structure is conducive to the synthesis of new ligands for catalysis. These ligands can be used in transition metal catalysis, which is a critical process in the synthesis of various organic compounds .
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-21-11-4-2-10(3-5-11)18-7-9(6-12(18)19)13(20)16-14-17-15-8-22-14/h2-5,8-9H,6-7H2,1H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKOVVGBKJIPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[({[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetyl)amino]benzoate](/img/structure/B4232369.png)
![N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4232396.png)
![N-benzyl-3-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide](/img/structure/B4232398.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B4232399.png)
![2-nitro-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4232405.png)
![3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B4232430.png)


![2-[1-(3-chlorophenyl)-2,5-dioxo-3-(2-thienylmethyl)-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4232448.png)
![4-{[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4232455.png)
![N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B4232460.png)
![2-(methylthio)-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4232463.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4232477.png)